molecular formula C10H8N2O3 B1440845 Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate CAS No. 1124194-67-7

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Cat. No. B1440845
M. Wt: 204.18 g/mol
InChI Key: IBMIAKGHPSCWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” is a chemical compound with the formula C10H8N2O3 . It is used in scientific research and exhibits diverse applications, including drug development and organic synthesis.


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” belongs to, has been a subject of considerable interest. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” has a molecular weight of 204.18 . It has several physicochemical properties such as a high GI absorption, low skin permeation, and a consensus Log Po/w of 1.18 .

Scientific Research Applications

Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives have been highlighted for their wide range of biological properties. These compounds demonstrate antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The extensive spectrum of activities positions these compounds as versatile scaffolds in pharmaceutical research, providing a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Madaan et al., 2015).

Chemical Modification and Functionalization

The chemical modification of such compounds through processes like hydroxylation and carboxylation modifies the hydrophobicity of alkyl moieties in drug molecules, influencing their pharmacological activity. This modification process is crucial for developing metabolites with retained or enhanced activity, illustrating the compound's role in drug development and synthesis. The presence of functional groups like hydroxyl and carboxyl in these derivatives offers a versatile platform for further modification, enabling the synthesis of various pharmaceuticals with potential therapeutic applications (El-Haj & Ahmed, 2020).

Application in Drug Synthesis

Levulinic acid, a compound related by functional group similarity to Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, underscores the utility of such compounds in drug synthesis. Its use in cancer treatment, medical materials, and as a precursor or intermediary in synthesizing various drugs highlights the potential of naphthyridine derivatives in pharmaceutical applications. This demonstrates the versatility and significance of these compounds in developing new therapeutic agents and advancing drug synthesis technologies (Zhang et al., 2021).

Safety And Hazards

The safety information for “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate”, has been of considerable interest to the synthetic community. This includes attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .

properties

IUPAC Name

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIAKGHPSCWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676354
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

CAS RN

1124194-67-7
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Reactant of Route 3
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.